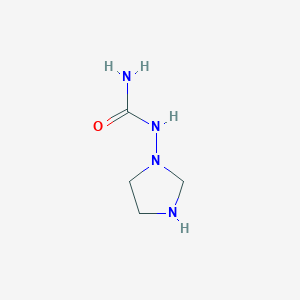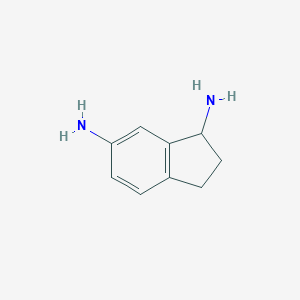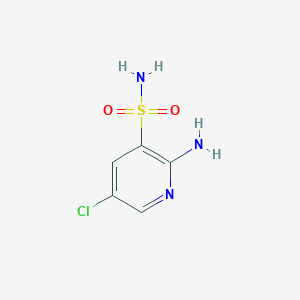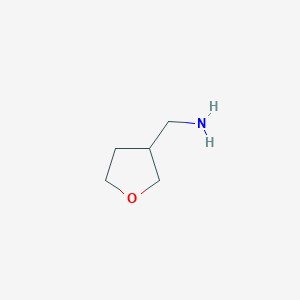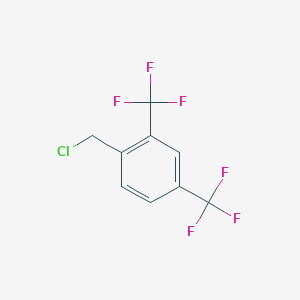
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene involves strategic halogenation and fluorination processes. Key methodologies include the use of bis(chloromethyl) ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives as starting materials in chloromethylation reactions under specific conditions to introduce chloromethyl and trifluoromethyl groups onto the benzene ring (Olah, Beal, & Olah, 1976).
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is characterized by its distinct arrangement of chloromethyl and trifluoromethyl groups attached to the benzene ring. X-ray crystallography studies provide insights into the electron distribution, bond lengths, and angles within the molecule, illustrating the impact of electron-withdrawing trifluoromethyl groups on the overall stability and reactivity of the compound. These structural features are crucial for understanding the compound's behavior in various chemical reactions (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene participates in a variety of chemical reactions, showcasing its reactivity and versatility. It serves as a key intermediate in the formation of complex molecular structures. Notably, its reaction with different organometallic reagents highlights its ability to undergo nucleophilic substitution, addition reactions, and its use in the synthesis of coordination compounds, demonstrating its utility in constructing novel molecular architectures (Porwisiak & Schlosser, 1996).
Aplicaciones Científicas De Investigación
Application 1: Thermally Activated Delayed Fluorescence (TADF) Emitters
-
Methods of Application or Experimental Procedures : The compound is combined with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties to create compounds with symmetrical donor–acceptor–donor architectures. The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations .
-
Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs. The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor. The localised triplet excited states (3 LEs) were experimentally obtained. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE .
Application 2: Low Toxicity Alternative to Dichloromethane
- Summary of the Application : Trifluorotoluene, which can be synthesized from “1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene”, is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is significantly higher than the boiling point of dichloromethane (~40 °C) .
- Methods of Application or Experimental Procedures : Trifluorotoluene can be used as a solvent in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes : The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .
Application 3: Synthetic Intermediate
- Summary of the Application : “1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene” can be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
- Methods of Application or Experimental Procedures : The compound can be reacted with n-butyllithium and carbon dioxide to produce 2,4,6-tris(trifluoromethyl)benzoic acid .
- Results or Outcomes : The resulting 2,4,6-tris(trifluoromethyl)benzoic acid can be used as an intermediate in the synthesis of various other compounds .
Application 4: Production of Pesticides and Pharmaceuticals
- Summary of the Application : Trifluorotoluene, which can be synthesized from “1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene”, is used as an intermediate in the production of pesticides and pharmaceuticals .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pesticide or pharmaceutical being synthesized .
- Results or Outcomes : The resulting pesticides and pharmaceuticals would have varying results or outcomes depending on their specific applications .
Application 5: Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers
- Summary of the Application : Trifluorotoluene, which can be synthesized from “1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene”, can be used to convert primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific aliphatic alcohol being converted .
- Results or Outcomes : The resulting trifluoromethyl alkyl ethers would have varying results or outcomes depending on their specific applications .
Propiedades
IUPAC Name |
1-(chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQSESRNWBUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371151 | |
| Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
CAS RN |
195136-46-0 | |
| Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195136-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



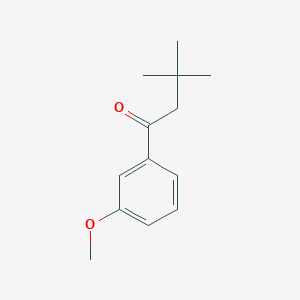
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)

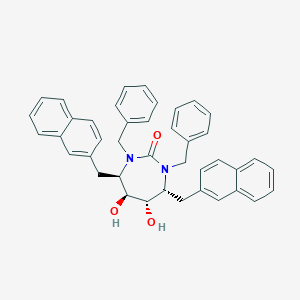
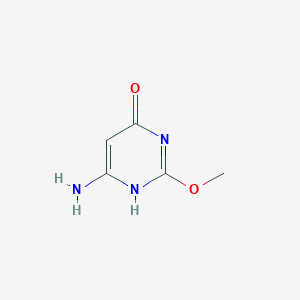
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
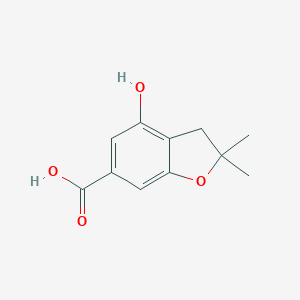
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
